Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate is a chemical compound with the molecular formula C10H10O5. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-6-methyl-4-oxo-4H-pyran-2-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-6-methyl-4-hydroxy-4H-pyran-2-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chromene ring instead of a pyran ring.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring and a phenyl group.
4-Hydroxy-6-methyl-2-pyranone: Lacks the ester group and has a simpler structure .
Uniqueness
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
24056-48-2 |
---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
ethyl 5-hydroxy-6-methyl-4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O5/c1-3-13-9(12)7-4-6(10)8(11)5(2)14-7/h4,11H,3H2,1-2H3 |
InChI Key |
LXHGALLQKKIMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.